molecular formula C12H14ClN3O2 B12508744 Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B12508744
M. Wt: 267.71 g/mol
InChI Key: HQWVPUOJYBNRGO-UHFFFAOYSA-N
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Description

Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound has a benzyl group and an amino group at specific positions, making it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

benzyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-15-7-10(13)14-11(15)12(16)17-8-9-5-3-2-4-6-9;/h2-7H,8,13H2,1H3;1H

InChI Key

HQWVPUOJYBNRGO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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